8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
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Overview
Description
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring
Scientific Research Applications
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
- The primary target of this compound is iron ions . Iron is an essential trace element involved in various cellular processes, including cell respiration, DNA/RNA synthesis, cell proliferation, and apoptosis .
- Rapidly proliferating cancer cells have a higher iron requirement than normal cells, making iron depletion a potential therapeutic strategy for cancer treatment .
- Binding to Ferrous Ions : Unlike some other iron chelators, this compound selectively binds to ferrous ions (Fe^2+) but not to ferric ions (Fe^3+) . This specific binding is crucial for its activity.
- Mitochondrial Pathway : The compound induces apoptosis in cancer cells, particularly in A549 cells. It arrests the cell cycle at the G1 phase and triggers significant apoptosis in a dose- and time-dependent manner. Evidence suggests that this apoptotic effect occurs via the mitochondrial pathway .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-ethylindole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: Compounds with an indole ring but lacking the triazine fusion.
Thione-containing heterocycles: Compounds with a thione group but different ring structures.
Uniqueness
8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is unique due to its specific combination of an indole ring, a triazine ring, and a thione group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-ethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-6-3-4-8-7(5-6)9-10(12-8)13-11(16)15-14-9/h3-5H,2H2,1H3,(H2,12,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWALTZGBYKKEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=NC(=S)NN=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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